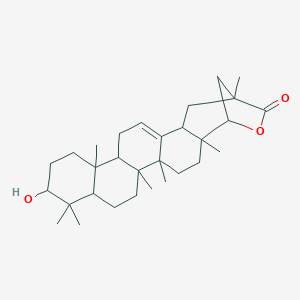

Desoxoglabrolide

Description

Properties

IUPAC Name |

11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJBWYXBWOFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoxoglabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10379-62-1 | |

| Record name | Desoxoglabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 278 °C | |

| Record name | Desoxoglabrolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Desoxoglabrolide

Botanical Sources and Distribution

Desoxoglabrolide is a naturally occurring triterpenoid (B12794562) compound found within the plant kingdom. The primary and most well-documented botanical source of this compound is Glycyrrhiza glabra, commonly known as licorice. nhaa.org.autherascience.comuebt.org Glycyrrhiza glabra is a perennial herb belonging to the Fabaceae (bean) family. nhaa.org.au

The plant is native to regions of Southern Europe and parts of Asia. nhaa.org.au Its historical cultivation and use have led to widespread distribution, and it can be found in areas including Italy, Spain, Turkey, the Caucasus region, Western China, and Central Asia. uebt.orgnih.gov Glycyrrhiza glabra thrives in fertile, sandy, or clay soils, often near water sources like rivers and streams, which provide the necessary moisture for it to flourish. uebt.orgmdpi.com The roots and rhizomes of the licorice plant are the specific parts used for the extraction of its diverse phytochemicals, including this compound. nhaa.org.autherascience.com Beyond Glycyrrhiza glabra, this compound has also been identified in other plants, such as Abrus precatorius, another member of the Fabaceae family. plantaedb.com

Advanced Extraction Techniques for this compound

The isolation of this compound from its botanical sources involves sophisticated extraction methodologies designed to efficiently retrieve bioactive compounds from plant matrices. While traditional methods like maceration and Soxhlet extraction exist, advanced techniques are often preferred for their increased efficiency, reduced solvent consumption, and shorter extraction times. slideshare.netnih.gov These modern methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE). nih.govnih.gov

A specific application for extracting compounds including this compound involves Ultrasound-Assisted Extraction (UAE). jajgastrohepto.org Research has documented a process where powdered plant material was subjected to ultrasonic extraction for 30 minutes using 70% methanol (B129727) as the solvent. jajgastrohepto.org Following the extraction, the mixture is cooled, and any lost weight is compensated with additional solvent to maintain a precise concentration before further processing. jajgastrohepto.org UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls causes disruption and enhances the release of intracellular components into the solvent, thereby improving extraction efficiency. nih.gov

The table below summarizes various advanced extraction techniques applicable for isolating phytochemicals like this compound.

| Extraction Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer. nih.gov | Reduced extraction time, increased yield, less solvent usage compared to conventional methods. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix, causing cell rupture. nih.gov | Rapid heating, shorter extraction time, lower solvent consumption. nih.govtum.de |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. dergipark.org.trcsic.es | Fast, automated, requires less solvent than traditional methods. dergipark.org.tr |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent, offering tunable properties. slideshare.netnih.gov | Low toxicity, minimal residue, selective extraction by adjusting pressure and temperature. nih.gov |

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the resulting crude extract contains a complex mixture of compounds from which this compound must be separated and purified. Chromatography is the fundamental technique employed for this purpose, relying on the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. solubilityofthings.comsinica.edu.tw

For the purification of this compound, a multi-step approach involving sample preparation and high-performance chromatography is effective. An initial purification step can involve Solid-Phase Extraction (SPE). For instance, a serum sample containing this compound was processed using a Waters OASIS solid-phase extraction column. jajgastrohepto.org The column was first activated with methanol and water, the sample was loaded, and after a washing step, the desired compounds were eluted with methanol. jajgastrohepto.org This SPE step serves to remove interfering substances and concentrate the analytes of interest before chromatographic analysis. jajgastrohepto.org

High-resolution separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). analytica-world.com A documented method for the separation of this compound utilizes a UPLC system coupled with high-definition mass spectrometry (HDMS). jajgastrohepto.org The specific chromatographic conditions are detailed in the table below.

| Parameter | Specification |

| Chromatography System | UPLC-G2Si-HDMS jajgastrohepto.org |

| Column | ACQUITY UPLC HSS C18 (100mm × 2.1mm, 1.8μm) jajgastrohepto.org |

| Mobile Phase A | 0.1% formic acid in acetonitrile (B52724) jajgastrohepto.org |

| Mobile Phase B | 0.1% formic acid in water jajgastrohepto.org |

| Flow Rate | 0.4 mL·min–1 jajgastrohepto.org |

| Column Temperature | 45℃ jajgastrohepto.org |

| Gradient Elution | A time-based gradient from 1% to 100% of Mobile Phase A over 13 minutes. jajgastrohepto.org |

This UPLC method, which employs a C18 reversed-phase column, separates compounds based on their hydrophobicity. jajgastrohepto.organalytica-world.com The gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, allows for the separation of a wide range of compounds with varying polarities, ensuring the successful isolation of this compound from other components in the extract. jajgastrohepto.org

Compound Information

Biosynthetic Pathways of Desoxoglabrolide

Proposed Biosynthetic Routes for Desoxoglabrolide Precursors

The biosynthesis of all triterpenoids in plants, including this compound, begins with the cyclization of a linear isoprenoid chain, 2,3-oxidosqualene (B107256). This precursor is itself derived from the mevalonate (B85504) (MVA) pathway. The crucial branching point for the diversification of triterpenoid (B12794562) skeletons is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). globalsciencebooks.inforesearchgate.net

In Glycyrrhiza species, different OSCs produce distinct triterpene skeletons. For oleanane-type saponins (B1172615), the key enzyme is β-amyrin synthase (bAS). frontiersin.orgglobalsciencebooks.info This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. Given that this compound possesses an oleanane (B1240867) core structure, β-amyrin is its proposed primary precursor. wellnessadvocate.comchemspider.com The formation of β-amyrin represents the first committed step in the biosynthesis of a vast array of oleanane saponins found in licorice.

The general pathway to the precursor is as follows:

Mevalonate Pathway → Farnesyl Diphosphate → Squalene (B77637) → 2,3-Oxidosqualene → β-Amyrin

This initial phase sets the stage for a series of downstream modifications that create the final structural diversity observed in licorice triterpenoids.

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

Following the synthesis of the β-amyrin backbone, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netfrontiersin.org These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific carbon positions on the triterpene skeleton, leading to a variety of aglycones.

While the specific P450 enzymes involved in the this compound pathway have not been experimentally identified, the structure of the final molecule provides clues to the enzymatic steps required. This compound is also known as 3b-Hydroxy-12-oleanen-30,22b-olide, indicating hydroxylation and subsequent lactone ring formation. chemspider.com

A plausible sequence of enzymatic transformations leading from β-amyrin to this compound is hypothesized below:

C-11 Hydroxylation: The IUPAC name for this compound is 11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-22-one, indicating the presence of a hydroxyl group at the C-11 position. hmdb.caebi.ac.uk In the related glycyrrhizin (B1671929) pathway, this step is catalyzed by the P450 enzyme CYP88D6, which oxidizes β-amyrin. researchgate.netfrontiersin.org A similar P450 is likely responsible for this step in this compound synthesis.

Oxidation at C-30 and C-22: The formation of a 30,22-lactone ring requires oxidation at both the C-30 methyl group and the C-22 position. In glycyrrhizin biosynthesis, the enzyme CYP72A154 is responsible for the multi-step oxidation of the C-30 position to a carboxylic acid. researchgate.net It is conceivable that a similar or related P450 enzyme first oxidizes the C-30 position. Subsequent hydroxylation at C-22 would be carried out by another specific P450.

Lactonization: The final step would be an enzyme-catalyzed or spontaneous intramolecular esterification (lactonization) between the C-30 carboxylic acid and the C-22 hydroxyl group to form the characteristic γ-lactone ring of this compound.

The key intermediates in this proposed pathway are outlined in the table below.

| Proposed Intermediate | Description |

| β-Amyrin | The initial pentacyclic oleanane skeleton formed from 2,3-oxidosqualene. |

| 11-hydroxy-β-amyrin | The product of C-11 hydroxylation of β-amyrin. |

| 11,22-dihydroxy-olean-12-en-30-oic acid | The theoretical intermediate after hydroxylation at C-11 and C-22, and oxidation of C-30 to a carboxylic acid. This molecule is primed for lactonization. |

This sequence highlights the critical role of P450 enzymes in generating the chemical scaffold of this compound from the common precursor, β-amyrin.

Genetic and Molecular Regulation of this compound Production

The production of triterpenoid saponins in Glycyrrhiza species is a tightly regulated process, controlled at the genetic level by the expression of biosynthetic genes. This regulation allows the plant to respond to developmental cues and environmental stresses. globalsciencebooks.infonih.gov Although the specific regulatory mechanisms for this compound are unknown, research on related triterpenoids in licorice provides a general model.

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as β-amyrin synthase (bAS) and various cytochrome P450s, is controlled by transcription factors. In Glycyrrhiza uralensis, a basic helix-loop-helix (bHLH) transcription factor, GubHLH3 , has been identified as a positive regulator of soyasaponin biosynthetic genes, including bAS and CYP93E3. nih.gov It is likely that similar transcription factors, possibly from the bHLH or MYB families, regulate the specific genes involved in the this compound pathway. plos.org

Hormonal and Environmental Induction: The biosynthesis of triterpenoids in licorice is known to be induced by signaling molecules, particularly methyl jasmonate (MeJA), a plant hormone involved in defense responses. globalsciencebooks.info Treatment with MeJA has been shown to up-regulate the expression of bAS and squalene synthase (SQS) genes, leading to increased production of soyasaponins. globalsciencebooks.infonih.gov This suggests that the production of this compound may also be part of the plant's inducible defense system.

Furthermore, environmental factors such as drought stress have been shown to modulate the expression of triterpenoid biosynthetic genes. Studies on G. uralensis revealed that drought conditions led to the upregulated expression of bAS and CYP88D6, correlating with an accumulation of bioactive constituents. nih.gov

The table below summarizes the key regulatory factors known to influence triterpenoid biosynthesis in Glycyrrhiza, which are likely relevant to this compound production.

| Regulatory Factor | Target Gene(s) / Pathway | Effect | Reference |

| GubHLH3 (Transcription Factor) | bAS, CYP93E3, CYP72A566 (Soyasaponin pathway) | Positive regulation / Upregulation | nih.gov |

| Methyl Jasmonate (MeJA) | SQS, bAS, GubHLH3 | Induction / Upregulation | globalsciencebooks.infonih.gov |

| Drought Stress | bAS, CYP88D6 (Glycyrrhizin pathway) | Upregulation | nih.gov |

While these findings provide a framework for understanding how this compound synthesis might be controlled, the specific transcription factors and signaling pathways that govern its production remain an area for future research.

Chemical Synthesis and Derivatization of Desoxoglabrolide

Total Synthesis Approaches for Desoxoglabrolide

A complete total synthesis of this compound has not been reported in peer-reviewed scientific literature to date. The complex, sterically dense pentacyclic core of oleanane-type triterpenoids, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists. The construction of this intricate scaffold, followed by the specific installation of the hydroxyl group and the formation of the γ-lactone ring as seen in this compound, would require a lengthy and highly strategic synthetic sequence. While total syntheses of other complex triterpenoids have been achieved, a specific pathway for this compound remains an unmet goal in synthetic chemistry.

Semi-Synthetic Strategies for this compound Analogues

Research focusing specifically on the semi-synthetic modification of this compound to create analogues is not extensively documented. In the broader field of oleanane (B1240867) triterpenoids, semi-synthesis is a common strategy to generate derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. acgpubs.org For related compounds like oleanolic acid, which shares the same core skeleton, modifications are often performed at key functional groups. mdpi.com

Potential sites for derivatization on the this compound molecule would logically include:

The C-11 hydroxyl group: This secondary alcohol could be a target for esterification, etherification, or oxidation to introduce a variety of functional groups.

The γ-lactone ring: The lactone could potentially be opened to yield a hydroxy carboxylic acid, which could then be further modified.

The C-17 double bond: This feature of the core structure could be subjected to various reactions such as hydrogenation, epoxidation, or dihydroxylation to create analogues with altered conformations and properties.

However, without specific published examples of these strategies being applied to this compound, the generation of its analogues remains a prospective area of research.

Chemo-Enzymatic Synthesis Methods for this compound and Derivatives

There are currently no specific reports in the scientific literature describing the chemo-enzymatic synthesis of this compound or its derivatives. Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, is a powerful tool in natural product chemistry. nih.gov

For triterpenoids, enzymes such as cytochrome P450 monooxygenases are known to perform highly regio- and stereospecific hydroxylations on complex skeletons. nih.gov In a hypothetical chemo-enzymatic approach to this compound or its analogues, an enzyme could be used to install the hydroxyl group at the C-11 position on an oleanane precursor. The biosynthesis of oleanane triterpenoids involves the cyclization of 2,3-oxidosqualene (B107256) by enzymes like β-amyrin synthase. nih.gov A combination of biosynthetic pathways using engineered microorganisms to produce a suitable precursor, followed by chemical steps to complete the synthesis, represents a plausible but as-yet undocumented strategy for this compound.

Advanced Structural Elucidation and Analytical Characterization of Desoxoglabrolide

Spectroscopic Analysis Techniques for Desoxoglabrolide

The structural puzzle of this compound is pieced together through the application of various spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the conformational arrangement of its rings and substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are employed to map out the entire carbon skeleton and the protons attached to it.

The ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to its 46 protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons attached to carbons bearing electronegative oxygen atoms, such as those near the hydroxyl and lactone functionalities, are expected to resonate at lower fields (higher ppm values). The integration of the proton signals provides a count of the number of protons giving rise to each signal, while the coupling patterns (e.g., singlets, doublets, triplets, multiplets) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by providing a signal for each of the 30 carbon atoms in the this compound molecule, assuming no coincidental overlap of signals. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, carbonyl). The carbonyl carbon of the lactone ring is a particularly notable feature, typically resonating at a significantly downfield position. The signals for the olefinic carbons of the double bond are also characteristic.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 0.7 - 1.5 | 15 - 30 |

| Methylene Protons (CH₂) | 1.0 - 2.5 | 20 - 45 |

| Methine Protons (CH) | 1.2 - 3.0 | 35 - 60 |

| Olefinic Proton (=CH) | 5.0 - 5.5 | 120 - 145 |

| Proton on Carbon bearing Hydroxyl Group (CH-OH) | 3.0 - 4.0 | 65 - 80 |

| Protons on Carbon adjacent to Lactone Oxygen | 3.5 - 4.5 | 70 - 85 |

| Quaternary Carbons (C) | N/A | 30 - 50 |

| Olefinic Quaternary Carbon (=C) | N/A | 130 - 150 |

| Carbonyl Carbon (C=O) of Lactone | N/A | 170 - 185 |

Note: These are generalized predicted ranges and actual experimental values may vary.

Mass Spectrometry (MS) Techniques for this compound Analysis (e.g., LC-MS/MS, UPLC-HDMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-High Definition Mass Spectrometry (UPLC-HDMS) are particularly powerful for analyzing complex natural products like this compound.

The molecular formula of this compound is C₃₀H₄₆O₃, corresponding to a monoisotopic mass of approximately 454.34 g/mol . In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be observed, confirming the molecular weight.

In one study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (UPLC-Q-TOF/MS), this compound was identified with a retention time of 12.56 minutes and an observed sodium adduct [M+Na]⁺ at m/z 477.3267.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural clues. The fragmentation pattern of oleanane-type triterpenoids is often characterized by retro-Diels-Alder (rDA) cleavage of the C-ring, which is a hallmark of this class of compounds. Other characteristic fragmentations include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring.

Interactive Table: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₀H₄₆O₃ |

| Monoisotopic Mass | 454.3447 u |

| [M+H]⁺ | ~455.3525 m/z |

| [M+Na]⁺ | ~477.3344 m/z |

| Key MS/MS Fragments | rDA fragments, [M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-CO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for this compound Structural Insights

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its main functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the γ-lactone ring would be confirmed by a strong C=O stretching absorption band, typically appearing around 1770-1750 cm⁻¹. The C-O stretching vibrations of the lactone and the hydroxyl group would also give rise to signals in the 1200-1000 cm⁻¹ region. The C=C stretching of the double bond would likely show a weaker absorption around 1650 cm⁻¹. Additionally, C-H stretching vibrations of the aliphatic backbone would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are typically associated with polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C double bond and the C-C backbone of the triterpenoid (B12794562) skeleton would be expected to show prominent signals in the Raman spectrum.

Interactive Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |

| Alkane (C-H) | Stretching | 2960 - 2850 |

| Lactone (C=O) | Stretching | 1770 - 1750 (strong) |

| Alkene (C=C) | Stretching | ~1650 (weak) |

| Lactone/Alcohol (C-O) | Stretching | 1200 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

This compound contains two main chromophores: the isolated double bond within the pentacyclic ring system and the carbonyl group of the lactone. Isolated double bonds typically exhibit a weak π → π* transition in the far UV region, often below 200 nm, which may be difficult to observe with standard instruments. The carbonyl group of the lactone has a weak n → π* transition at a longer wavelength, typically in the range of 210-220 nm. The absence of extended conjugation in the molecule means that no strong absorptions are expected in the longer wavelength UV or visible regions.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=C (isolated) | π → π | < 200 |

| C=O (lactone) | n → π | 210 - 220 |

Circular Dichroism (CD) Spectroscopy in this compound Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational aspects of chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light by a sample. A CD spectrum is a plot of this difference in absorption versus wavelength and provides information about the three-dimensional arrangement of the chromophores within the molecule.

X-ray Crystallography for this compound Absolute Stereochemistry

While spectroscopic methods provide a wealth of structural information, X-ray crystallography is the definitive technique for determining the absolute stereochemistry of a molecule. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can unambiguously establish the relative and absolute configuration of each chiral center. The ability to determine the absolute configuration often relies on the presence of a sufficiently strong anomalous scattering signal from the atoms in the crystal.

To date, a published X-ray crystal structure of this compound has not been found in the public domain. However, if a suitable single crystal could be grown, X-ray crystallographic analysis would provide the ultimate confirmation of its complex three-dimensional structure, including the stereochemistry at all chiral centers and the precise conformation of the fused ring system.

Advanced Microscopic Techniques in this compound Morphology Analysis (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, topography, and composition of a sample. gov.nl.camdpi.com It produces high-resolution, three-dimensional images by scanning the surface with a focused beam of electrons. mdpi.com This method would be invaluable for examining the particle shape, size distribution, and surface texture of solid this compound.

Transmission Electron Microscopy (TEM), on the other hand, provides ultra-high-resolution, two-dimensional images by passing a beam of electrons through an ultra-thin specimen. nih.govmdpi.com This technique could offer insights into the internal structure, crystallinity, and potential polymorphic forms of this compound at the nanoscale. nih.govescholarship.org

Despite the potential of these techniques, no studies have been published that apply SEM or TEM to the morphological analysis of this compound.

Hyphenated Techniques for Comprehensive this compound Characterization (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are essential for the detailed characterization of complex chemical compounds. nih.govrsisinternational.orgijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. rsisinternational.org The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that aids in its identification. endocrine-abstracts.org For a compound like this compound, GC-MS analysis would require that it is sufficiently volatile and thermally stable, or that it can be derivatized to meet these requirements. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the high-performance separation capabilities of liquid chromatography with the powerful structure elucidation abilities of nuclear magnetic resonance. tuwien.atmdpi.com This technique is particularly useful for the unambiguous identification of unknown compounds, impurities, and metabolites in complex mixtures without the need for isolation. rsisinternational.orgmdpi.com LC-NMR would be an ideal method for the in-depth structural confirmation of this compound and for analyzing its potential isomers or degradation products in various matrices.

A thorough search of scientific databases indicates that no research has been published on the characterization of this compound using either GC-MS or LC-NMR.

Mechanistic Investigations of Desoxoglabrolide S Biological Activities

In Vitro Biological Activity Profiling of Desoxoglabrolide

In vitro studies are the foundational step in characterizing the biological activity of a compound like this compound. These experiments, conducted in a controlled environment outside of a living organism, utilize cellular or molecular components to elucidate the compound's effects. Such profiling can include a wide array of tests to determine cytotoxicity, biological activity, and biochemical mechanisms. sigmaaldrich.com

Molecular Docking Studies and Putative Target Identification for this compound (e.g., Estrogen Receptors)

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific receptor protein. plos.org This method is instrumental in identifying potential biological targets by evaluating the binding affinity and orientation of the ligand within the receptor's binding site. plos.orgfrontiersin.org For compounds with potential hormonal activity, the estrogen receptors, ERα and ERβ, are common targets for investigation. nih.govphcogj.com

In a large-scale molecular docking study that screened 568 phytochemicals from popular herbal supplements, this compound, a constituent of Licorice (Glycyrrhiza glabra), was evaluated for its potential to bind to human estrogen receptors. nih.gove-lactancia.org The study utilized multiple crystal structures of ERα and ERβ as rigid models. nih.gov The investigation aimed to identify phytochemicals that could act as estrogen mimics or modulators. e-lactancia.org However, the results of this specific study indicated that this compound did not dock with either the ERα or ERβ isoforms under the conditions and parameters used. researchgate.net

The general methodology for such a study involves:

Preparation of Receptor Structures: Obtaining 3D crystal structures of the target proteins (e.g., ERα, ERβ) from a database like the Protein Data Bank (PDB). frontiersin.org

Ligand Preparation: Building a 3D model of the ligand (this compound). e-lactancia.org

Docking Simulation: Using specialized software to explore the possible binding poses of the ligand in the receptor's active site and calculating a score, often the free energy of binding (ΔG), to rank the poses. frontiersin.orgphcogj.com

Table 1: Molecular Docking Findings for this compound This table is based on the findings from a specific molecular docking study.

| Compound | Target Receptor | Docking Result | Source Study |

|---|---|---|---|

| This compound | Estrogen Receptor α (ERα) | No Docking Observed | Chadwick, et al. researchgate.net |

| This compound | Estrogen Receptor β (ERβ) | No Docking Observed | Chadwick, et al. researchgate.net |

Cell-Based Assays for this compound Bioactivity

Cell-based assays are a critical tool for quantifying the actual biological activity of a compound in a living cell. sigmaaldrich.com These assays provide more physiologically relevant data than purely biochemical tests by measuring a cellular response. sigmaaldrich.com A variety of cell-based assay models can be employed to characterize a compound's activity. intertek.com

Common types of cell-based assays include:

Cytotoxicity Assays: These are used to determine if a compound is toxic to cells and at what concentration. Reagents like PrestoBlue can be used to measure cell viability after exposure to the compound. nih.gov

Reporter Gene Assays: These are powerful tools for studying the modulation of specific signal pathways. jmb.or.kr Cells are engineered to contain a reporter gene (like luciferase) linked to a regulatory element that responds to the activation of a specific receptor or pathway. A measurable signal is produced in proportion to the degree of activation. nih.gov

Cell Proliferation/Inhibition Assays: These measure the effect of a compound on cell growth and division, which is fundamental for research in areas like cancer. intertek.com

Cell Migration Assays: These are used to study a compound's effect on cell movement, a key process in development, immune response, and cancer metastasis. intertek.com

These assays would allow researchers to screen this compound for a wide range of biological activities and to quantify its efficacy in achieving a specific biological effect. intertek.comjmb.or.kr

Biochemical Pathway Modulation by this compound (e.g., Enzyme Inhibition, Receptor Binding)

To understand the mechanism of action at a deeper level, it is essential to investigate how this compound modulates specific biochemical pathways. This can involve direct interaction with proteins, such as inhibiting an enzyme or binding to a cell surface or nuclear receptor.

Enzyme Inhibition Assays: These assays measure the ability of a compound to block the activity of a specific enzyme. By identifying which enzymes are inhibited, researchers can pinpoint the metabolic or signaling pathways affected by the compound.

Receptor Binding Assays: These assays directly measure the affinity of a compound for a particular receptor. intertek.com Techniques like Enzyme-Linked Immunosorbent Assays (ELISA) can be used to quantify the binding of a biologic to its target. intertek.com

The results from these assays can help explain the cellular responses observed in cell-based assays and provide a detailed picture of the compound's molecular mechanism of action. nih.gov

In Vivo Preclinical Models for this compound Biological Activity

Following in vitro testing, in vivo studies using preclinical animal models are the next step to evaluate a compound's biological activity in a whole, living organism. nih.gov These models are indispensable for understanding the complex interactions between a compound, its metabolism, and its effects on various organ systems. nih.govnih.gov

Animal Models for Efficacy and Mechanistic Studies

Animal models, often mice or rats, are used to assess the efficacy of a compound for a specific condition and to further investigate its mechanism of action. jajgastrohepto.org For example, if in vitro data suggested anti-inflammatory properties, a relevant animal model of inflammation would be chosen. The selection of an appropriate model is crucial for obtaining clinically relevant data. nih.gov

In a typical study, the compound would be administered to the animal model, and researchers would monitor for physiological and behavioral changes. Blood and tissue samples can be collected to analyze the concentration of the compound and its metabolites, as well as to measure biomarkers related to the biological effect being studied. jajgastrohepto.org

Investigation of Biological Response Pathways in Preclinical Systems

In vivo models allow for the investigation of how a compound affects biological response pathways within the context of a complete physiological system. After administration of a compound like this compound, researchers can analyze how it is absorbed, distributed, metabolized, and excreted. jajgastrohepto.org

Techniques such as high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can be used to identify the parent compound and its metabolites in blood serum. jajgastrohepto.org By correlating the levels of these absorbed substances with changes in specific biomarkers, scientists can identify the key effective constituents and understand the pathways through which they exert their effects. jajgastrohepto.org This integrated approach, combining in vivo models with advanced analytical techniques, provides a comprehensive understanding of a compound's biological activity and its potential for therapeutic use. tum.de

Structure Activity Relationship Sar Studies and Analogue Development of Desoxoglabrolide

Systematic Structural Modifications of the Desoxoglabrolide Scaffold

The process of systematically modifying a natural product scaffold like this compound is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties. nih.gov This involves the targeted alteration of the molecule's core structure.

Impact of Functional Group Alterations on Biological Efficacy

The alteration of functional groups on a molecule can profoundly impact its biological activity. reachemchemicals.comslideshare.net Functional groups are key determinants of a molecule's chemical properties, including its electronic effects, solubility, and ability to interact with biological targets. biomedres.us Modifications such as introducing electron-withdrawing or electron-donating groups can alter a compound's polarity and reactivity. libretexts.org For instance, changing or adding functional groups like hydroxyls, methyl groups, or halogens can influence how a drug is absorbed, distributed, metabolized, and excreted. youtube.com However, specific studies detailing how such modifications to the this compound structure affect its biological efficacy have not been identified in publicly accessible research.

Stereochemical Influences on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in a drug's biological activity. nih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can have vastly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are chiral. nih.gov The specific spatial arrangement of substituents on the this compound molecule would be expected to play a crucial role in its interaction with biological targets. nih.gov Studies on other complex molecules have shown that even subtle stereochemical changes can significantly alter binding affinity and efficacy. mdpi.com At present, there is a lack of specific research investigating the stereochemical influences on this compound's activity.

Rational Design and Synthesis of this compound Analogues with Enhanced Specificity

Rational drug design involves creating new molecules with a specific biological action in mind, often based on the structure of a known natural product. The synthesis of analogues—molecules with a similar structure to the parent compound—is a common strategy to enhance specificity and reduce off-target effects. nih.gov This process often involves creating a series of related compounds and evaluating their biological activity to build a structure-activity relationship. nih.govmdpi.com While this is a standard approach in drug discovery, published examples of the rational design and synthesis of this compound analogues with a focus on enhanced specificity are not available.

Computational Approaches in this compound SAR (e.g., QSAR, Molecular Dynamics Simulations)

Computational methods are powerful tools in modern drug discovery for exploring structure-activity relationships. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, build models that correlate the biological activity of a set of compounds with their 3D properties. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic interactions between a ligand and its target protein, helping to understand binding modes and stability. nih.gov One study conducted molecular docking simulations for a range of phytochemicals, including this compound, to predict their interaction with estrogen receptors. mdpi.com However, comprehensive QSAR or MD simulation studies specifically focused on developing a SAR for this compound and its potential analogues have not been reported.

Comparative Biological Activity Studies of this compound with Related Natural Products and Synthetic Analogues

Comparing the biological activity of a lead compound with its synthetic analogues and other related natural products is essential for understanding the structural requirements for activity and for identifying candidates with improved therapeutic profiles. pan.olsztyn.pl Such studies allow researchers to determine if modifications have led to increased potency, selectivity, or other desirable properties. For example, studies on other natural products have shown how structural changes can lead to analogues with significantly enhanced activity compared to the parent compound. Currently, there is a lack of published comparative biological activity studies involving this compound and a series of its rationally designed synthetic analogues.

Future Perspectives and Emerging Research Avenues for Desoxoglabrolide

Integration of Desoxoglabrolide Research with Systems Biology and Metabolomics

The future of this compound research is intrinsically linked to the fields of systems biology and metabolomics. These disciplines offer a holistic approach to understanding the complex interactions of this natural compound within a biological system. researchgate.net Systems biology aims to comprehend complex biological systems by integrating various data forms, including genomics, proteomics, and metabolomics. researchgate.net Metabolomics, the study of small molecules involved in cellular processes, provides a snapshot of the biochemical activities within an organism. researchgate.netnih.gov

By combining metabolomics with other "omics" data, researchers can construct comprehensive models of how biological systems function. researchgate.net This integrated approach can elucidate the mode of action of this compound, identify novel druggable targets, and even predict potential compound toxicity. nih.gov Techniques such as high-throughput activity screening, big data analysis, and synthetic biology, when used in conjunction with metabolomics, can streamline the discovery and development of pharmacologically active molecules like this compound. nih.gov

The application of advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is crucial for generating the vast datasets required for this type of analysis. nih.gov These tools enable the comprehensive and unbiased analysis of metabolites and lipids, providing a detailed picture of the metabolic state of a system in response to this compound. nih.govnih.gov Ultimately, this systems-level understanding will be pivotal in unlocking the full therapeutic potential of this compound. daad.deuni-wuerzburg.de

Development of Novel Methodologies for this compound Production and Optimization

Currently, this compound is known to be a constituent of plants such as Glycyrrhiza glabra (licorice). plantaedb.combiocrick.com The advancement of research into its biological activities necessitates the development of efficient and scalable production methods. While classical extraction from plant sources is a traditional approach, future research will likely focus on more innovative and optimized production strategies.

One promising avenue is the application of synthetic biology. By engineering microorganisms or plant cell cultures to produce this compound, researchers could overcome the limitations of traditional agriculture, such as variability in yield and purity. This approach allows for a more controlled and sustainable production process.

Furthermore, chemical synthesis offers another route for production. While potentially complex, total synthesis or semi-synthesis starting from more abundant precursors could provide a reliable and high-purity source of this compound. Optimization of synthetic routes to improve yield and reduce costs will be a key area of research.

Advanced Bioinformatic and Chemoinformatic Applications in this compound Research

Bioinformatics and chemoinformatics are powerful computational tools that are set to revolutionize the study of natural products like this compound. nih.govijpsr.com These fields integrate principles of chemistry, biology, and computer science to analyze large datasets, predict molecular interactions, and guide drug discovery efforts. nih.gov

Key applications in this compound research include:

Target Identification and Validation: Bioinformatics tools can analyze genomic and proteomic data to identify potential protein targets for this compound. ijpsr.comfrontiersin.org By understanding the three-dimensional structure of these targets, researchers can predict how this compound might bind and exert its effects. frontiersin.org

Virtual Screening and Lead Optimization: Chemoinformatics allows for the virtual screening of large compound libraries to identify molecules with similar properties to this compound or to find derivatives with improved activity. nih.govnih.gov This in silico approach can significantly accelerate the drug discovery process.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. Chemoinformatic models can provide early predictions of these properties for this compound, helping to guide further experimental studies.

Data Mining and Knowledge Discovery: Public databases like PubChem serve as vast repositories of chemical and biological information. researchgate.net Bioinformatic and chemoinformatic techniques can be used to mine this data, uncovering new connections and generating novel hypotheses about the biological roles of this compound. routledge.com

The integration of artificial intelligence and machine learning with these computational tools is expected to further enhance their predictive power and impact on this compound research. nih.govroutledge.com

Exploration of Untapped Biological Activities and Potential Pharmacological Applications for this compound

While some biological activities of this compound have been investigated, there remains a vast, unexplored landscape of potential pharmacological applications. The compound is found in Glycyrrhiza glabra (licorice), a plant with a long history of use in traditional medicine for a variety of ailments. biocrick.comnih.gov This historical use provides a valuable starting point for exploring new therapeutic avenues.

Initial research has suggested potential applications in aiding optimal health and preventing illness. google.com Furthermore, molecular docking studies have indicated that phytochemicals from licorice, including related compounds, may interact with human estrogen receptors, suggesting a potential for selective estrogen receptor modulation. nih.gov This could have implications for conditions related to hormonal balance.

Future research should focus on systematic screening of this compound against a wide range of biological targets and disease models. Non-targeted metabolomics approaches can provide insights into the metabolic pathways affected by the compound, potentially revealing novel mechanisms of action and therapeutic targets. tum.de Given the diverse pharmacological profile of other compounds from licorice, it is plausible that this compound possesses untapped activities in areas such as inflammation, viral infections, and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Desoxoglabrolide, and how do they differ in yield and purity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as esterification or lactonization. Key methods include:

- Solid-phase synthesis for controlled stereochemistry .

- Solution-phase synthesis with catalytic agents (e.g., palladium) for higher yields .

- Purity is assessed via HPLC (>95% threshold) and NMR spectroscopy to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound in preclinical studies?

- Methodological Answer :

- Spectroscopic methods : NMR (¹H/¹³C) for structural elucidation; IR spectroscopy for functional group identification .

- Chromatographic methods : HPLC-MS for quantifying purity and detecting degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess stability under varying conditions .

Q. How can researchers design experiments to evaluate this compound’s biological activity in vitro?

- Methodological Answer :

- Cell-based assays : Use IC₅₀ determination in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity .

- Enzyme inhibition studies : Kinase or protease assays to identify molecular targets .

- Dose-response curves : Validate activity across concentrations (0.1–100 µM) and replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Comparative analysis : Cross-validate results using orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibitors) .

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify consensus pathways .

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify bias or methodological gaps .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

- Methodological Answer :

- Formulation design : Use lipid nanoparticles or PEGylation to enhance solubility and half-life .

- Pharmacokinetic studies : Monitor plasma concentration-time profiles (AUC, Cmax) via LC-MS/MS .

- Tissue distribution analysis : Radiolabeled this compound with autoradiography to track biodistribution .

Q. How can computational modeling predict this compound’s interactions with novel targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .

- MD simulations : GROMACS or AMBER for dynamic binding affinity analysis over 100+ ns trajectories .

- QSAR models : Train algorithms on existing bioactivity data to predict untested targets .

Q. What experimental designs address reproducibility challenges in this compound research?

- Methodological Answer :

- Blinded studies : Implement randomization and double-blinding in animal trials to reduce bias .

- Standardized protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

- Inter-lab validation : Collaborate with independent labs to replicate key findings using identical reagents/methods .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences) .

- Effect size calculation : Report Cohen’s d or Hedges’ g to contextualize biological significance .

Q. What criteria determine whether this compound’s side effects are mechanism-based or off-target?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.